molecular formula C6H13NO3S B12064858 Methionine, 2-(hydroxymethyl)- CAS No. 51127-31-2

Methionine, 2-(hydroxymethyl)-

Cat. No.: B12064858
CAS No.: 51127-31-2
M. Wt: 179.24 g/mol
InChI Key: UZHHLIJYFWTCBI-UHFFFAOYSA-N
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Description

Methionine, 2-(hydroxymethyl)- is a derivative of the essential amino acid methionine. It is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the methionine molecule. This compound plays a significant role in various biological processes and has numerous applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine, 2-(hydroxymethyl)- can be synthesized through several methods. One common approach involves the reaction of D, L-methionine with formaldehyde in an aqueous medium. The reaction typically proceeds under mild conditions, and the product is isolated by filtration, washing, and drying .

Industrial Production Methods

Industrial production of methionine, 2-(hydroxymethyl)- often involves the use of petroleum-derived feedstocks such as propene. The conventional synthetic methods may involve dealing with highly toxic compounds like acrolein or cyanide. there is a growing interest in developing more sustainable and safer production methods using bio-based feedstocks .

Chemical Reactions Analysis

Types of Reactions

Methionine, 2-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methionine, 2-(hydroxymethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in protein synthesis and metabolism.

    Medicine: Investigated for its potential therapeutic effects, including its role in liver health and as a methyl donor in epigenetic regulation.

    Industry: Used in the production of supplements for human and livestock nutrition .

Mechanism of Action

Methionine, 2-(hydroxymethyl)- exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methionine, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological functions compared to other methionine derivatives. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

51127-31-2

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C6H13NO3S/c1-11-3-2-6(7,4-8)5(9)10/h8H,2-4,7H2,1H3,(H,9,10)

InChI Key

UZHHLIJYFWTCBI-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CO)(C(=O)O)N

Origin of Product

United States

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